TRIS(4-TERT-BUTYLPHENYL)SULFONIUM

Catalog No.
S1539954
CAS No.
134708-14-8
M.F
C31H39F3O3S2
M. Wt
580.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TRIS(4-TERT-BUTYLPHENYL)SULFONIUM

CAS Number

134708-14-8

Product Name

TRIS(4-TERT-BUTYLPHENYL)SULFONIUM

IUPAC Name

trifluoromethanesulfonate;tris(4-tert-butylphenyl)sulfanium

Molecular Formula

C31H39F3O3S2

Molecular Weight

580.8 g/mol

InChI

InChI=1S/C30H39S.CHF3O3S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;2-1(3,4)8(5,6)7/h10-21H,1-9H3;(H,5,6,7)/q+1;/p-1

InChI Key

HHMQUQRJNPTPAJ-UHFFFAOYSA-M

SMILES

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]

Tris(4-tert-butylphenyl)sulfonium is an organic compound characterized by its molecular formula (CH3)3C6H4]3SC4F9SO3(CH_3)_3C_6H_4]_3SC_4F_9SO_3. It is primarily utilized as a cationic photoinitiator and photoacid generator in various industrial applications, particularly in photolithography and polymerization processes. The compound is notable for its high purity, often exceeding 99%, which is crucial for electronic-grade materials.

TTPS functions as a cationic photoinitiator. When exposed to light, it undergoes a cleavage reaction, generating a Lewis acid (triflate cation) and a Brønsted acid (proton) according to Equation 1. These acidic species then initiate cationic polymerization in compatible monomers. The Lewis acid interacts with the electron-rich double bonds of the monomer, forming a carbocation. This carbocation subsequently reacts with another monomer molecule, propagating the polymerization chain and forming a polymer [].

  • Free Radical Photopolymerization

    Tris(4-tert-butylphenyl)sulfonium triflate acts as a photoinitiator in free radical photopolymerization processes []. Upon exposure to light, the compound undergoes a cleavage reaction, generating reactive species that initiate the polymerization of various monomers. This property makes it valuable for curing light-sensitive resins and composites used in research areas like 3D printing, dental fillings, and photoresists for microfabrication [].

  • Cationic Photopolymerization

    Tris(4-tert-butylphenyl)sulfonium triflate can also be employed in cationic photopolymerization alongside coinitiators []. This combination allows for the controlled polymerization of specific types of monomers, expanding its applicability in research involving epoxy resins, high-performance polymers, and other cationically curable materials [].

  • Photochemistry Studies

    Due to its light-triggered behavior, Tris(4-tert-butylphenyl)sulfonium triflate finds use in photochemical research. Scientists can investigate its photochemical properties, reaction mechanisms, and interactions with different reaction partners to gain a deeper understanding of photoinitiated processes [].

  • Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones under specific conditions. Common oxidizing agents include hydrogen peroxide.
  • Reduction: Reduction processes can convert the sulfonium group into a sulfide, often using reducing agents like sodium borohydride.
  • Substitution: It can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles such as halides.

These reactions are influenced by factors like temperature, solvent choice, and pH, which are carefully controlled to optimize yields.

Research indicates that Tris(4-tert-butylphenyl)sulfonium exhibits biological activity, particularly antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in biomedical fields, particularly in developing antimicrobial agents .

The synthesis of Tris(4-tert-butylphenyl)sulfonium typically involves the reaction of 4-tert-butylphenylsulfonium salts with perfluoro-1-butanesulfonate. The process requires controlled conditions to ensure high yield and purity. Industrial methods mirror these synthetic routes but are optimized for larger-scale production while maintaining strict quality control measures.

Studies have explored the interaction of Tris(4-tert-butylphenyl)sulfonium with various substrates under UV irradiation conditions relevant to industrial photolithography. These investigations focus on understanding the photochemical fate of sulfonium photoacid generator cations and their implications for material performance and stability during processing .

Triphenylsulfonium perfluoro-1-butanesulfonateSimilar cationic structureCationic photoinitiatorBis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonateDifferent reactivity and stabilityPhotoinitiator in polymerizationTriphenylsulfonium triflateSimilar photoinitiating propertiesUsed in various polymerization processes

Uniqueness

Tris(4-tert-butylphenyl)sulfonium stands out due to its high thermal stability, efficient acid generation upon photolysis, and high purity, making it particularly suitable for applications that require precise control over

Dates

Modify: 2024-04-14

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